Acetamide, N-decyl-2,2,2-trifluoro-

Description

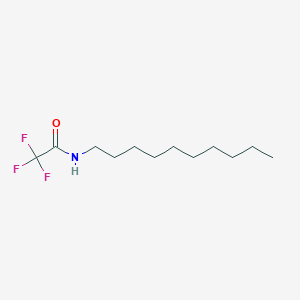

Acetamide, N-decyl-2,2,2-trifluoro- (CAS: 10574-25-1) is a fluorinated acetamide derivative with the molecular formula C₁₂H₂₂F₃NO and a molar mass of 253.3 g/mol . Structurally, it consists of a decyl (10-carbon alkyl) chain attached to the nitrogen atom of an acetamide backbone, with three fluorine atoms substituting the methyl group adjacent to the carbonyl (C=O) moiety. This configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the long alkyl chain and electron-withdrawing effects from the trifluoromethyl group.

For example, trifluoroacetamide derivatives are employed as intermediates in drug synthesis or as bioactive components in pesticides .

Properties

CAS No. |

10574-25-1 |

|---|---|

Molecular Formula |

C12H22F3NO |

Molecular Weight |

253.30 g/mol |

IUPAC Name |

N-decyl-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C12H22F3NO/c1-2-3-4-5-6-7-8-9-10-16-11(17)12(13,14)15/h2-10H2,1H3,(H,16,17) |

InChI Key |

UHKFEPMQJVTIJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituents on Nitrogen |

|---|---|---|---|---|

| N-decyl-2,2,2-trifluoroacetamide | 10574-25-1 | C₁₂H₂₂F₃NO | 253.3 | Decyl (C₁₀H₂₁) |

| 2,2,2-Trifluoro-N-phenylacetamide | 404-24-0 | C₈H₆F₃NO | 189.13 | Phenyl (C₆H₅) |

| N-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide | 95665-50-2 | C₈H₄ClF₃N₂O₃ | 268.58 | 2-Chloro-4-nitrophenyl |

| N-Methyl-2,2,2-trifluoroacetamide | 815-06-5 | C₃H₄F₃NO | 127.07 | Methyl (CH₃) |

| N,N-Diphenyl-2,2,2-trifluoroacetamide | - | C₁₄H₁₀F₃NO | 265.23 | Two phenyl groups |

Key Observations :

- Substituent Effects :

- The decyl chain in the target compound enhances hydrophobicity, making it more lipophilic than phenyl or methyl derivatives. This property is critical for membrane permeability in agrochemicals or drug delivery systems .

- Aromatic substituents (e.g., phenyl, 2-chloro-4-nitrophenyl) introduce π-π stacking interactions and electron-withdrawing effects, which are advantageous in photochemical applications or as enzyme inhibitors .

- Smaller alkyl groups (e.g., methyl) reduce steric hindrance, favoring reactivity in synthetic pathways .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Boiling Point (°C) | Melting Point (°C) | LogP (Predicted) | Solubility Trends |

|---|---|---|---|---|

| N-decyl-2,2,2-trifluoroacetamide | N/A | N/A | ~4.6* | Low water solubility; soluble in organic solvents |

| 2,2,2-Trifluoro-N-phenylacetamide | N/A | N/A | ~2.1 | Moderate organic solubility |

| N-Methyl-2,2,2-trifluoroacetamide | N/A | N/A | ~0.5 | Higher volatility and water solubility |

Key Trends :

- Lipophilicity : The decyl derivative’s high LogP (~4.6) suggests strong partitioning into lipid phases, unlike the phenyl (LogP ~2.1) or methyl (LogP ~0.5) analogs.

- Volatility : Smaller derivatives (e.g., methyl) are more volatile, while the decyl compound’s long chain reduces volatility .

Preparation Methods

Reaction Mechanism

The most direct route involves nucleophilic acyl substitution between decylamine (1-aminodecane) and trifluoroacetyl chloride (CF₃COCl). The amine attacks the electrophilic carbonyl carbon, displacing chloride to form the amide bond.

Reaction Scheme :

Experimental Conditions

Procedure :

-

Dissolve decylamine (1.0 equiv) in DCM under nitrogen.

-

Add TEA (1.2 equiv) and cool to 0°C.

-

Dropwise add CF₃COCl (1.1 equiv) over 30 minutes.

-

Stir for 2–4 hours at room temperature.

Purification : Recrystallization from heptane/DCM (20:80 v/v) yields white crystals (m.p. 53–55°C).

Trifluoroacetic Anhydride-Mediated Acylation

Reaction Design

Trifluoroacetic anhydride (TFAA) serves as an alternative acylating agent, particularly useful for large-scale synthesis.

Reaction Scheme :

Optimization Insights

Key Data :

| Parameter | Value |

|---|---|

| Molar Ratio (TFAA:Amine) | 1.2:1 |

| Reaction Time | 4 hours |

| Purity (HPLC) | >98% |

Workup : Extract with ethyl acetate, wash with NaHCO₃, and distill under reduced pressure.

Ethyl Trifluoroacetate Aminolysis

Base-Promoted Pathway

Ethyl trifluoroacetate (ETFA) reacts with decylamine in the presence of a strong base (e.g., DBU or NaH).

Reaction Scheme :

Procedure Highlights

Advantages : Mild conditions avoid handling corrosive acyl chlorides.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Trifluoroacetyl Chloride | 92 | 99 | High | Moderate |

| TFAA | 88 | 98 | Medium | Low |

| ETFA + DBU | 80 | 97 | Low | High |

Key Observations :

-

Trifluoroacetyl Chloride : Optimal for high-purity batches but requires strict temperature control.

-

TFAA : Cost-effective for industrial scales but generates acidic byproducts.

Analytical Characterization

-

¹H NMR (CDCl₃): δ 3.25 (t, 2H, NHCH₂), 1.45 (m, 18H, alkyl chain), 0.88 (t, 3H, CH₃).

-

¹³C NMR : δ 158.9 (q, J = 36 Hz, CO), 115.4 (q, J = 288 Hz, CF₃), 41.2 (CH₂N), 22.6–31.9 (alkyl).

Industrial-Scale Considerations

-

Safety : Use corrosion-resistant reactors (Hastelloy) for TFAA or acyl chloride routes.

-

Waste Management : Neutralize HCl/TFA byproducts with NaOH before disposal.

-

Regulatory Compliance : Follow OECD guidelines for fluorinated compound handling.

Emerging Methodologies

Q & A

Q. What are the recommended methods for synthesizing N-decyl-2,2,2-trifluoroacetamide in a laboratory setting?

Methodological Answer: Synthesis typically involves reacting decylamine with trifluoroacetic anhydride in anhydrous dichloromethane or tetrahydrofuran (THF). Catalytic bases like 4-dimethylaminopyridine (DMAP) enhance acylation efficiency. Purification via flash chromatography (hexane/ethyl acetate gradient) ensures high purity. Reaction progress is monitored by TLC (Rf ≈ 0.5 in 4:1 hexane/ethyl acetate). Yield optimization requires strict moisture control and inert atmospheres to prevent hydrolysis .

Q. How can the solubility profile of N-decyl-2,2,2-trifluoroacetamide be systematically characterized?

Methodological Answer: Use the shake-flask method to measure solubility in solvents of varying polarity (e.g., water, ethanol, hexane). Phase diagrams can be constructed via differential scanning calorimetry (DSC) to identify eutectic points and polymorphic transitions, as demonstrated in acetamide-water systems. The trifluoromethyl group reduces hydrogen-bonding capacity, necessitating polar aprotic solvents (e.g., DMF) for dissolution. Solubility parameters are calculated using Hansen solubility theory .

Q. Which analytical techniques are critical for structural validation of N-decyl-2,2,2-trifluoroacetamide?

Methodological Answer: Combine ¹H/¹³C NMR for backbone confirmation (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹³C NMR), FT-IR for amide C=O stretch (~1650 cm⁻¹), and HRMS for molecular ion verification. Thermal gravimetric analysis (TGA) assesses decomposition thresholds. For crystalline samples, compare experimental XRD patterns with predicted structures from software like SHELXL .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in N-decyl-2,2,2-trifluoroacetamide?

Methodological Answer: High-resolution (<1.0 Å) X-ray diffraction data collected at 100 K minimizes thermal motion artifacts. Refinement with SHELXL identifies bond lengths and angles, while ORTEP-3 visualizes thermal ellipsoids. For polymorphic contradictions, compare unit cell parameters across multiple crystals and perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. F···F contacts) .

Q. What computational strategies predict the intermolecular interactions of N-decyl-2,2,2-trifluoroacetamide in solvent mixtures?

Methodological Answer: Molecular dynamics (MD) simulations with force fields like OPLS-AA model solvent-solute interactions. Calculate solvation free energies using COSMO-RS. Validate predictions with experimental solubility data and correlate with computed descriptors (e.g., logP, polar surface area). The trifluoromethyl group’s hydrophobicity and steric effects reduce hydrogen-bond donor capacity, altering phase behavior in binary systems .

Q. How can researchers address contradictory bioactivity data in enzyme inhibition studies involving N-decyl-2,2,2-trifluoroacetamide?

Methodological Answer: Implement dose-response assays (0.1–100 µM) with positive/negative controls to confirm target specificity. Use molecular docking (AutoDock Vina) to predict binding poses, validated by site-directed mutagenesis of enzyme active sites. Cross-reference inhibition kinetics (Km/Vmax shifts) with structural analogs to isolate trifluoromethyl effects. For false positives, conduct counter-screens against unrelated enzymes .

Data Contradiction Analysis

Q. What protocols resolve spectral inconsistencies during characterization?

Methodological Answer: Follow a tiered approach:

- Confirm purity via HPLC (>99%) and elemental analysis.

- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- Compare experimental IR spectra with DFT-calculated vibrational modes.

- For crystalline materials, single-crystal XRD provides definitive confirmation of bond geometries and packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.